2-(4-Methoxyphenyl)-1-methyl-N-((5-nitrofuran-2-yl)methylene)-1H-benzo[d]imidazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methoxyphenyl)-1-methyl-N-((5-nitrofuran-2-yl)methylene)-1H-benzo[d]imidazol-5-amine is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. This compound is characterized by the presence of a benzimidazole core, substituted with a methoxyphenyl group, a nitrofuran moiety, and a methylene bridge. It is of significant interest in medicinal chemistry due to its potential biological activities, including antibacterial and anticancer properties .
Vorbereitungsmethoden
The synthesis of 2-(4-Methoxyphenyl)-1-methyl-N-((5-nitrofuran-2-yl)methylene)-1H-benzo[d]imidazol-5-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with an appropriate aldehyde under acidic conditions.
Introduction of the methoxyphenyl group: This step involves the substitution reaction where the benzimidazole core is reacted with 4-methoxyphenyl halide in the presence of a base.
Attachment of the nitrofuran moiety: The nitrofuran group is introduced through a nucleophilic substitution reaction using 5-nitrofuran-2-carbaldehyde.
Formation of the methylene bridge: The final step involves the condensation of the intermediate product with formaldehyde under basic conditions
Analyse Chemischer Reaktionen
2-(4-Methoxyphenyl)-1-methyl-N-((5-nitrofuran-2-yl)methylene)-1H-benzo[d]imidazol-5-amine undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of nitro derivatives.
Reduction: The nitro group in the nitrofuran moiety can be reduced to an amino group using reducing agents such as sodium dithionite or catalytic hydrogenation.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like thiols or amines, leading to the formation of thioether or amine derivatives
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures ranging from room temperature to reflux conditions.
Wissenschaftliche Forschungsanwendungen
2-(4-Methoxyphenyl)-1-methyl-N-((5-nitrofuran-2-yl)methylene)-1H-benzo[d]imidazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antibacterial and anticancer activities. .
Biological Studies: Researchers use this compound to study the mechanisms of action of nitrofuran derivatives and their interactions with biological targets.
Chemical Biology: It serves as a probe to investigate the role of benzimidazole derivatives in biological systems.
Industrial Applications:
Wirkmechanismus
The mechanism of action of 2-(4-Methoxyphenyl)-1-methyl-N-((5-nitrofuran-2-yl)methylene)-1H-benzo[d]imidazol-5-amine involves multiple pathways:
Antibacterial Activity: The nitrofuran moiety undergoes reduction within bacterial cells, leading to the formation of reactive intermediates that damage bacterial DNA and proteins.
Anticancer Activity: The compound induces apoptosis in cancer cells by interacting with cellular targets such as topoisomerases and DNA
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-(4-Methoxyphenyl)-1-methyl-N-((5-nitrofuran-2-yl)methylene)-1H-benzo[d]imidazol-5-amine include other nitrofuran derivatives and benzimidazole-based compounds:
Nitrofurantoin: A well-known nitrofuran antibiotic used to treat urinary tract infections.
Benzimidazole Derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents.
Thiazolidinones: Compounds with similar antibacterial and anticancer activities
The uniqueness of this compound lies in its combined structural features of a benzimidazole core, a methoxyphenyl group, and a nitrofuran moiety, which contribute to its diverse biological activities and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
853407-14-4 |
---|---|
Molekularformel |
C20H16N4O4 |
Molekulargewicht |
376.4 g/mol |
IUPAC-Name |
N-[2-(4-methoxyphenyl)-1-methylbenzimidazol-5-yl]-1-(5-nitrofuran-2-yl)methanimine |
InChI |
InChI=1S/C20H16N4O4/c1-23-18-9-5-14(21-12-16-8-10-19(28-16)24(25)26)11-17(18)22-20(23)13-3-6-15(27-2)7-4-13/h3-12H,1-2H3 |
InChI-Schlüssel |
KLEVRXVFXSMSMC-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C=C(C=C2)N=CC3=CC=C(O3)[N+](=O)[O-])N=C1C4=CC=C(C=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.